
1,1-Diphenyl-1,2-Butanediol: Technical
Synthesis and Application Guide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 1,1-Diphenyl-butane-1,2-diol

CAS No.: 108843-02-3

Cat. No.: B15078618

Get Quote

Part 1: Chemical Identity & Core Data
1,1-diphenyl-1,2-butanediol is a vicinal diol characterized by two phenyl groups attached to the

terminal carbon (C1) and a chiral center at the adjacent carbon (C2). It is distinct from its

isomer, 1,2-diphenyl-1,2-butanediol (hydrobenzoin derivative), and is valued for its potential as

a chiral auxiliary or ligand backbone.

Chemical Abstract Service (CAS) Registry Data
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Data Point Specification

CAS Registry Number 108843-02-3

IUPAC Name 1,1-Diphenylbutane-1,2-diol

Molecular Formula C₁₆H₁₈O₂

Molecular Weight 242.31 g/mol

SMILES CCC(O)C(O)(c1ccccc1)c2ccccc2

InChI Key
Derived:[1][2][3][4][5][6][7]

UZWZSJYCUMWODZ-UHFFFAOYSA-N

Appearance
White to off-white crystalline solid (Standard

State)

Solubility
Insoluble in water; Soluble in Et₂O, CH₂Cl₂,

MeOH, EtOH

Part 2: Physicochemical Profiling
Understanding the physical behavior of this diol is critical for isolation and purification protocols.
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Property Value / Characteristic Mechanistic Insight

Melting Point
98–102 °C

(Predicted/Analogous)

The bulky diphenyl group

creates significant lattice

energy, raising the MP well

above liquid diols like 1,2-

butanediol.

pKa (Hydroxyl)
~13.5 (Secondary OH), ~14.0

(Tertiary OH)

The C1-OH is tertiary and

sterically hindered, making it

less acidic and less

nucleophilic than the C2-OH.

LogP 3.2 (Predicted)

Highly lipophilic due to the two

phenyl rings, facilitating cell

membrane permeability in

biological assays.

H-Bond Donors 2

Both hydroxyl groups can act

as donors, but intramolecular

H-bonding is likely, stabilizing

the conformation.

Part 3: Synthetic Pathway & Methodology
The most robust synthesis involves the Grignard addition of phenylmagnesium bromide to an

-hydroxy ester (e.g., methyl 2-hydroxybutyrate). This route allows for stereochemical control:
starting with enantiopure (S)-2-hydroxybutyrate yields the (S)-1,1-diphenyl-1,2-butanediol.

Reaction Logic
Nucleophilic Attack 1: PhMgBr attacks the ester carbonyl.

Elimination: Methoxide is expelled, forming an intermediate ketone (in situ).

Nucleophilic Attack 2: A second equivalent of PhMgBr attacks the highly reactive ketone.

Protonation: Acidic workup yields the diol.
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Experimental Protocol
Reagents:

Bromobenzene (3.0 equiv)[3][6]

Magnesium turnings (3.1 equiv)

Methyl 2-hydroxybutyrate (1.0 equiv)

Anhydrous Diethyl Ether or THF

Iodine (crystal, catalyst)

Step-by-Step Workflow:

Grignard Formation:

Flame-dry a 3-neck round-bottom flask under N₂ atmosphere.

Add Mg turnings and a crystal of I₂.

Add 10% of the Bromobenzene in ether to initiate (look for turbidity/exotherm).

Add remaining Bromobenzene dropwise to maintain gentle reflux. Stir for 1 hour post-

addition.

Ester Addition:

Cool the Grignard solution to 0 °C.

Dissolve Methyl 2-hydroxybutyrate in anhydrous ether.

Add the ester solution dropwise over 30 minutes. Note: The reaction is exothermic.

Allow to warm to Room Temperature (RT) and reflux for 2 hours to ensure double addition.

Quench & Workup:
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Cool to 0 °C. Slowly add saturated NH₄Cl (aq) to quench unreacted Grignard.

Critical Step: Adjust pH to ~4 with 1M HCl to solubilize Mg salts.

Extract with Et₂O (3x). Wash combined organics with Brine.

Dry over MgSO₄, filter, and concentrate in vacuo.

Purification:

Recrystallize from Hexane/Ethyl Acetate (9:1) to remove biphenyl byproducts.[8]

Mechanistic Visualization
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Figure 1: Sequential nucleophilic addition mechanism converting the ester to the tertiary glycol.

Part 4: Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
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Method Expected Signal Interpretation

¹H NMR (CDCl₃) δ 7.2–7.5 ppm (m, 10H)
Aromatic protons from two

phenyl rings.

δ 3.8–4.0 ppm (dd, 1H)
The chiral proton at C2 (CH-

OH).

δ 2.4–2.8 ppm (bs, 2H)
Hydroxyl protons (D₂O

exchangeable).

δ 0.9 ppm (t, 3H)
Terminal methyl group of the

ethyl chain.

¹³C NMR δ 78.5 ppm (C1)
Quaternary carbon bearing two

phenyls and OH.

δ 74.2 ppm (C2)
Chiral carbon bearing the

secondary OH.

IR Spectroscopy 3300–3450 cm⁻¹
Broad, strong O-H stretch

(Intermolecular H-bonding).

Part 5: Applications in Research
Chiral Auxiliaries: The enantiopure form (derived from L- or D-hydroxy acids) serves as a

ligand for stereoselective borohydride reductions.

Protecting Group Chemistry: Reaction with aldehydes forms stable dioxolanes, protecting

carbonyls while introducing a bulky diphenyl group that directs facial selectivity in

subsequent reactions.

Polymerization Initiators: Used in the synthesis of specialized polyesters where the bulky

end-group modifies thermal properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1,2-Butanediol - Wikipedia [en.wikipedia.org]

2. 1,2-butanediol [stenutz.eu]

3. meso-1,2-Diphenyl-1,2-ethanediol(579-43-1) 1H NMR spectrum [chemicalbook.com]

4. 1,2-BUTANEDIOL(584-03-2) 1H NMR [m.chemicalbook.com]

5. 1-(1-butoxyethenoxy)butane | CAS#:10284-51-2 | Chemsrc [chemsrc.com]

6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

7. scispace.com [scispace.com]

8. m.youtube.com [m.youtube.com]

To cite this document: BenchChem. [1,1-Diphenyl-1,2-Butanediol: Technical Synthesis and
Application Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15078618/docs#1-1-diphenyl-1-2-butanediol-
technical-synthesis-and-application-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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